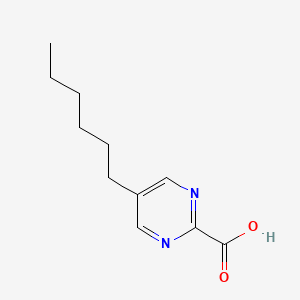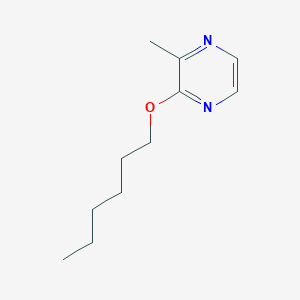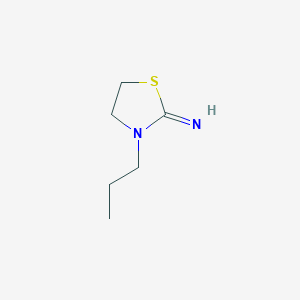
3-Propylthiazolidin-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propylthiazolidin-2-imine is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylthiazolidin-2-imine typically involves the reaction of an aldimine, an alkyne, and isothiocyanates. This reaction proceeds via a 5-exo digonal cyclization of a propargyl thiourea, formed in situ in the presence of a zinc(II) catalyst . The reaction conditions often include the use of dichloromethane as a solvent and scandium(III) triflate as a catalyst at low temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for higher yield, purity, and selectivity. This may include the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts .
化学反応の分析
Types of Reactions: 3-Propylthiazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Alkylated thiazolidin-2-imines.
科学的研究の応用
3-Propylthiazolidin-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-Propylthiazolidin-2-imine involves its interaction with specific molecular targets, such as enzymes. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition is facilitated by the compound’s ability to form stable complexes with the enzyme’s active site, disrupting its normal function .
類似化合物との比較
Thiazolidin-4-one: Known for its anticancer and antimicrobial activities.
Thiazolidin-2-one: Exhibits anti-inflammatory and antioxidant properties.
Thiazolidine: A precursor to various biologically active compounds.
Uniqueness: 3-Propylthiazolidin-2-imine stands out due to its specific structural features, such as the propyl group at the third position, which enhances its biological activity and selectivity compared to other thiazolidine derivatives .
特性
分子式 |
C6H12N2S |
|---|---|
分子量 |
144.24 g/mol |
IUPAC名 |
3-propyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C6H12N2S/c1-2-3-8-4-5-9-6(8)7/h7H,2-5H2,1H3 |
InChIキー |
SVSBMCBDEBWCQG-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCSC1=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
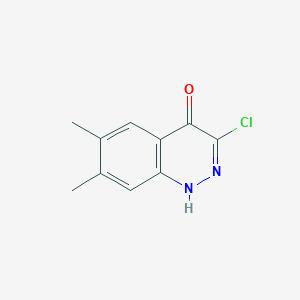
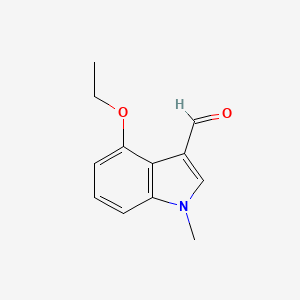
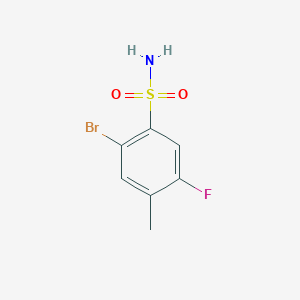
![2,3-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13098279.png)
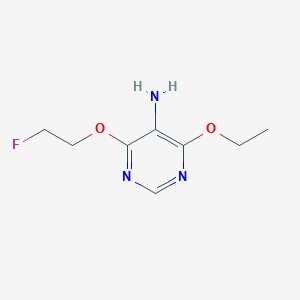

![5-(3-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13098303.png)
